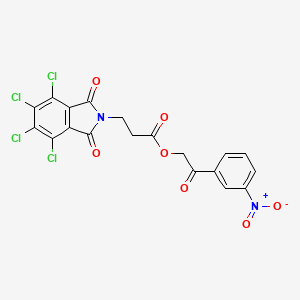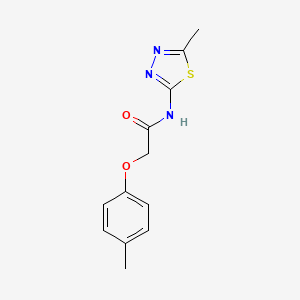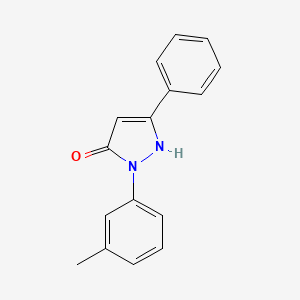
S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioate de S-(6-amino-4-oxo-1-phényl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl: est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé présente une structure unique qui combine une partie dihydropyrimidinone avec un cycle benzothiazole, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du carbamothioate de S-(6-amino-4-oxo-1-phényl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl implique généralement des réactions organiques à plusieurs étapes. Une méthode courante consiste en la condensation du 6-amino-4-oxo-1-phényl-1,4-dihydropyrimidine-2-thiol avec l'isocyanate de 4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl dans des conditions contrôlées. La réaction est généralement réalisée sous atmosphère inerte pour éviter l'oxydation et à une plage de température de 50 à 80 °C afin d'assurer un rendement optimal.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la scalabilité du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions: Le carbamothioate de S-(6-amino-4-oxo-1-phényl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau des groupes amino ou thiol en utilisant des réactifs comme les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement menées dans des solvants secs comme le tétrahydrofurane ou l'éthanol.
Substitution: Halogénoalcanes, chlorures d'acyle ; les réactions sont menées en présence d'une base telle que la triéthylamine ou la pyridine.
Principaux produits:
Oxydation: Formation de sulfoxydes ou de sulfones.
Réduction: Conversion en alcools ou en amines correspondants.
Substitution: Formation de dérivés alkylés ou acylés.
Applications de la recherche scientifique
Chimie: Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies.
Biologie: En recherche biologique, le composé est étudié pour son potentiel en tant qu'inhibiteur d'enzyme ou en tant que ligand dans des études de liaison aux récepteurs. Sa capacité à interagir avec les macromolécules biologiques en fait un outil précieux dans les dosages biochimiques.
Médecine: Le composé a des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments. Ses caractéristiques structurelles suggèrent qu'il pourrait être efficace pour cibler des enzymes ou des récepteurs spécifiques impliqués dans les voies de la maladie.
Industrie: Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel le carbamothioate de S-(6-amino-4-oxo-1-phényl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Cette interaction peut perturber les voies biologiques clés, conduisant à des effets thérapeutiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 6-amino-4-oxo-1-phényl-1,4-dihydropyrimidine-2-thiol
- Isocyanate de 4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl
- Picosulfate de sodium
Unicité: Le carbamothioate de S-(6-amino-4-oxo-1-phényl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl se distingue par sa structure combinée de dihydropyrimidinone et de benzothiazole. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques et d'interagir avec diverses cibles biologiques, ce qui en fait un composé polyvalent en recherche scientifique .
Propriétés
Formule moléculaire |
C18H17N5O2S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
S-(6-amino-4-oxo-1-phenylpyrimidin-2-yl) N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioate |
InChI |
InChI=1S/C18H17N5O2S2/c19-14-10-15(24)21-17(23(14)11-6-2-1-3-7-11)27-18(25)22-16-20-12-8-4-5-9-13(12)26-16/h1-3,6-7,10H,4-5,8-9,19H2,(H,20,22,25) |
Clé InChI |
ZUYBTYOYIYBIHP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)N=C(S2)NC(=O)SC3=NC(=O)C=C(N3C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12495283.png)

![4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495285.png)
![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide](/img/structure/B12495288.png)
![3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione](/img/structure/B12495292.png)


![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B12495305.png)

![5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495316.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495317.png)
![5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B12495324.png)

